molecular formula C14H20O B14843636 2-(Cyclohexylmethyl)-5-methylphenol

2-(Cyclohexylmethyl)-5-methylphenol

Cat. No.: B14843636
M. Wt: 204.31 g/mol
InChI Key: KBVWNPLWTBZGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexylmethyl)-5-methylphenol is an organic compound that belongs to the class of phenols It consists of a phenol ring substituted with a cyclohexylmethyl group at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-5-methylphenol can be achieved through several methods. One common approach involves the alkylation of 5-methylphenol with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation reaction, and advanced purification techniques like chromatography can be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclohexylmethyl-5-methylcyclohexanol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclohexylmethyl-5-methylcyclohexanol.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

2-(Cyclohexylmethyl)-5-methylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-5-methylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylmethyl)-4-methylphenol
  • 2-(Cyclohexylmethyl)-3-methylphenol
  • 2-(Cyclohexylmethyl)-6-methylphenol

Uniqueness

2-(Cyclohexylmethyl)-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its position-specific substitutions can lead to different reactivity and interactions compared to other similar compounds, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-(cyclohexylmethyl)-5-methylphenol

InChI

InChI=1S/C14H20O/c1-11-7-8-13(14(15)9-11)10-12-5-3-2-4-6-12/h7-9,12,15H,2-6,10H2,1H3

InChI Key

KBVWNPLWTBZGHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2CCCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.